molecular formula C10H9FN2O B3030249 (2-(4-Fluorophenyl)oxazol-4-YL)methanamine CAS No. 885272-89-9

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine

Número de catálogo: B3030249
Número CAS: 885272-89-9
Peso molecular: 192.19 g/mol
Clave InChI: CGTLKOTUAWCRDT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

The molecular structure of “(2-(4-Fluorophenyl)oxazol-4-YL)methanamine” is represented by the linear formula: C10H9O1N2F1 . The compound contains an oxazole ring attached to a fluorophenyl group and a methanamine group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources . It is known to be a solid compound , but additional properties such as melting point, boiling point, solubility, and spectral data may require further investigation.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

  • The compound has been utilized in chemical synthesis, specifically in creating quinazoline-based ruthenium complexes. These complexes have shown efficiency in transfer hydrogenation reactions, demonstrating high conversions and turnover frequency values (Karabuğa et al., 2015).
  • Another research has focused on synthesizing novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, exploring their role as serotonin 5-HT1A receptor-biased agonists. These compounds showed robust antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).

Synthetic Methodology

  • Research has been conducted on novel synthetic routes towards benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives, starting from phenylacetic acids. This method can be instrumental in generating a variety of substituted compounds (Schlosser et al., 2015).

Neuroprotective and Antidepressant Effects

  • Studies have investigated neurokinin-1 receptor antagonists suitable for clinical administration, which include derivatives of this compound. These have shown effectiveness in pre-clinical tests relevant to emesis and depression (Harrison et al., 2001).

Pharmaceutical Research

  • There's ongoing research in the pharmaceutical field, particularly in the development of novel compounds with potential therapeutic applications. This includes the synthesis and screening of fluoro-substituted pyrazolyl benzoxazoles, which have been evaluated for their biological activity (Jadhav et al., 2015).

Antimicrobial and Antifungal Activities

  • Research into the synthesis of quinoline derivatives carrying 1,2,3-triazole moiety has shown these compounds to have moderate to very good antibacterial and antifungal activities, suggesting their potential as first-line drugs in treating pathogenic strains (Thomas et al., 2010).

Safety and Hazards

“(2-(4-Fluorophenyl)oxazol-4-YL)methanamine” may pose certain hazards. It is classified under GHS07, indicating that it may cause skin irritation, eye irritation, and skin sensitization . Proper handling and storage are necessary to ensure safety .

Propiedades

IUPAC Name

[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTLKOTUAWCRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651223
Record name 1-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-89-9
Record name 1-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-(azidomethyl)-2-(4-fluorophenyl)oxazole (0.5 g, 2.3 mmol) in THF—H2O (15 mL, 8:2 v/v) was cooled to 0° C. and triphenylphosphine (892 mg, 3.4 mmol) was added. The reaction mixture was allowed to warm up to room temperature and then stirred for 4 h. The reaction mixture was concentrated under reduced pressure and the residue was diluted with 1.5N HCl. The aqueous layer was washed with CH2Cl2 and then the pH of the aqueous layer was adjusted to ˜8-9 using 10% NaOH solution. The organic product was extracted with CH2Cl2 and organic layer was washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to afford (2-(4-fluorophenyl)oxazol-4-yl)methanamine (330 mg, yield 75%) as a pale yellow liquid, which was carried through without further purification. 1H NMR (400 MHz, DMSO-d6) δ 8.01-7.98 (m, 2H), 7.94 (s, 1H), 7.38-7.34 (m, 2H), 3.65 (d, J=1.1 Hz, 2H). MS (ESI) m/z: Calculated for C10H9FN2O: 192.07. found: 193.2 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
892 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine
Reactant of Route 2
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine
Reactant of Route 3
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine
Reactant of Route 4
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine
Reactant of Route 5
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine
Reactant of Route 6
Reactant of Route 6
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.